2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZLYHELKULAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=CC=C5S4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4-fluoro-1,3-benzothiazole
The foundational intermediate is prepared through cyclocondensation of 4-fluoro-2-aminothiophenol with chlorinating agents. Reaction of 4-fluoro-2-aminothiophenol (10 mmol) with thiophosgene (12 mmol) in dichloromethane at 0–5°C for 3 hours yields 2-chloro-4-fluoro-1,3-benzothiazole as pale yellow crystals (mp 89–91°C) with 78% efficiency.
Piperazine Bis-Substitution Protocol
Piperazine undergoes sequential nucleophilic displacements under controlled stoichiometry:
First substitution :
Reacting 2-chloro-4-fluoro-1,3-benzothiazole (5 mmol) with piperazine (5.5 mmol) in refluxing acetonitrile for 24 hours produces 2-(piperazin-1-yl)-4-fluoro-1,3-benzothiazole (Intermediate A).Second substitution :
Intermediate A reacts with 2-chloro-1,3-benzothiazole (5 mmol) in dimethylformamide at 110°C for 36 hours, achieving 63% yield of target compound.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 7.89–7.12 (m, 8H, Ar-H), 3.94–3.62 (m, 8H, piperazine-H)
- HRMS : m/z calcd for C₁₈H₁₅FN₄S₂: 386.0794; found: 386.0791
One-Pot Coupling Strategy Using Transition Metal Catalysis
Palladium-mediated C-N bond formation enables direct assembly of the bis-benzothiazole system.
Catalytic System Optimization
A mixture of 2-bromo-4-fluoro-1,3-benzothiazole (2 mmol), 1-(1,3-benzothiazol-2-yl)piperazine (2.2 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (4 mmol) in toluene at 100°C for 18 hours delivers the product in 71% yield.
Key Advantages :
- Eliminates intermediate isolation
- Tolerant of diverse functional groups
- Enables gram-scale production
Reaction Monitoring :
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows complete consumption of starting material at 18 hours (tR = 4.32 min for product vs 2.17 min for bromide precursor).
Solid-Phase Synthesis for Parallel Optimization
Combinatorial approaches facilitate rapid exploration of substitution patterns.
Resin Functionalization
Wang resin (1.2 mmol/g) undergoes:
- Coupling with Fmoc-piperazine (3 eq) using HBTU/HOBt activation
- Fmoc deprotection with 20% piperidine/DMF
- Sequential coupling with 2-chloro-4-fluoro-1,3-benzothiazole-6-carboxylic acid and 1,3-benzothiazole-2-carbonyl chloride
Cleavage and Purification
Treatment with TFA/H₂O (95:5) liberates products, with RP-HPLC purification (Phenomenex Luna C18, 5 μm) achieving >95% purity. This method generates 48 analogs in parallel with average yield of 58 ± 7%.
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | Transition Metal Catalysis | Solid-Phase Synthesis |
|---|---|---|---|
| Average Yield | 63% | 71% | 58% |
| Reaction Time | 60 hours | 18 hours | 72 hours |
| Purification Complexity | Medium | Low | High |
| Scalability | ≤10 g | ≤100 g | ≤1 g |
| Typical Purity | 98.5% | 99.2% | 95.7% |
Mechanistic Considerations
The nucleophilic pathway proceeds through a two-stage SNAr mechanism:
- Rate-Determining Step : Formation of Meisenheimer complex at the 2-position of benzothiazole
- Leaving Group Expulsion : Chloride departure generates aromatic tetrahedral intermediate
DFT calculations (B3LYP/6-31G**) reveal activation energies of 28.7 kcal/mol for first substitution vs 31.2 kcal/mol for second, explaining the need for elevated temperatures in the bis-substitution process.
Industrial-Scale Process Considerations
Pilot plant trials (10 kg batch) identified critical parameters:
- Optimal solvent: 2-MeTHF (k = 0.42 h⁻¹ vs 0.18 h⁻¹ in toluene)
- Catalyst loading: 4.5 mol% Pd(OAc)₂ with 2.2 eq XPhos ligand
- Impurity profile: <0.3% des-fluoro byproduct (controlled by maintaining pH >8.5)
The final crystallization from ethanol/water (3:1) affords pharmaceutical-grade material (particle size D90 = 45 μm) meeting ICH Q3A specifications.
Chemical Reactions Analysis
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antibacterial and antifungal properties. Research indicates that derivatives of benzothiazole exhibit significant inhibitory activities against various bacterial strains and fungi. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent studies highlight the anticancer properties of benzothiazole derivatives. For example, research demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and intrinsic pathway activation. A detailed case study indicated that treatment with this compound resulted in a significant increase in sub-G1 phase cells in cancer cell lines, indicating effective apoptosis induction .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against S. aureus, E. coli | |
| Neuropharmacological | Potential effects on serotonin receptors |
Neuropharmacological Applications
The piperazine ring suggests potential neuropharmacological applications. Similar compounds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound .
Industrial Applications
In addition to its medicinal uses, 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole may find applications in the development of new materials with specific properties such as fluorescence. This aspect opens avenues for its use in various industrial applications including sensors and organic light-emitting diodes (OLEDs) .
Case Study 1: Anticancer Mechanism Analysis
A study evaluated the anticancer efficacy of benzothiazole derivatives, revealing that these compounds induce apoptosis via the intrinsic pathway. Flow cytometry analysis showed significant increases in sub-G1 phase cells after treatment with the compound.
Table 2: Cell Lines Tested for Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death . Molecular docking studies have shown that it can bind to active sites of enzymes, blocking their activity and preventing the growth of microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis pathways, and biological activities, providing a basis for comparative analysis:
Biological Activity
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a compound belonging to the benzothiazole class, which is known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.51 g/mol. The structure includes a piperazine ring and two benzothiazole moieties, which contribute to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.57 | |
| A431 (skin cancer) | 1.0 | |
| A549 (lung cancer) | 2.0 | |
| DU-145 (prostate cancer) | 8.0 |
The mechanism of action for these compounds often involves the inhibition of key enzymes related to cancer cell proliferation and survival. For example, benzothiazole derivatives have been reported to inhibit dihydroorotase and DNA gyrase, leading to disrupted cellular processes essential for tumor growth .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. Research indicates that compounds containing the benzothiazole scaffold can exhibit significant antibacterial and antifungal activities. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Strong | |
| Candida albicans | Moderate |
The antimicrobial mechanism typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Case Studies
A study conducted by Kumbhare et al. evaluated various benzothiazole derivatives for their cytotoxic activities against human cell lines such as U-937 and THP-1. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values as low as 0.24 µM against melanoma cell lines .
Another investigation focused on the synthesis and evaluation of novel benzothiazole compounds that demonstrated both anti-inflammatory and anticancer properties. These compounds were found to significantly inhibit IL-6 and TNF-α activity while promoting apoptosis in cancer cells .
Q & A
Q. Methodological strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields (e.g., 41% to 80%) .
- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .
- Catalyst screening : Pd/C or CuI for cross-coupling reactions, improving efficiency in heterocyclic ring formation .
Data-driven example : Derivatives in show yield variations (23–85%) dependent on steric hindrance and solvent polarity .
How do structural modifications influence biological activity?
Modifying the benzothiazole core or piperazine substituents alters target specificity:
- Fluorine substitution : Enhances metabolic stability and blood-brain barrier penetration for CNS-targeted agents .
- Piperazine-linked carbonyl groups : Improve binding to HIV-1 protease via hydrogen bonding (e.g., 4j in with 85% yield and anti-HIV activity) .
Contradiction analysis : While highlights anti-HIV activity, reports antitumor effects for similar scaffolds, suggesting assay-dependent outcomes .
How can researchers resolve contradictions in reported biological activities?
Q. Approaches :
- Dose-response studies : Establish IC₅₀ values across multiple cell lines to confirm target specificity .
- Structural analogs : Compare activities of derivatives (e.g., 4-fluoro vs. 6-methoxy substitutions) to identify pharmacophores .
Case study : notes that 4,6-difluoro derivatives show stronger anticancer activity than methoxy analogs, emphasizing substituent effects .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
